molecular formula C9H12BrNO B1405998 (2-Bromo-5-ethoxyphenyl)methanamine CAS No. 1511487-34-5

(2-Bromo-5-ethoxyphenyl)methanamine

Cat. No. B1405998
M. Wt: 230.1 g/mol
InChI Key: UDQXZOFNDJSXDQ-UHFFFAOYSA-N
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Description

“(2-Bromo-5-ethoxyphenyl)methanamine” is a chemical compound with the molecular formula C9H12BrNO . It has a molecular weight of 230.1 .


Molecular Structure Analysis

The InChI code for “(2-Bromo-5-ethoxyphenyl)methanamine” is 1S/C9H12BrNO/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-5H,2,6,11H2,1H3 .


Physical And Chemical Properties Analysis

“(2-Bromo-5-ethoxyphenyl)methanamine” is stored at a temperature of 28C .

Scientific Research Applications

Metabolic Studies

  • The in vivo metabolism of related compounds, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has been studied in rats. These studies help in understanding the metabolic pathways and potential therapeutic applications or toxicological profiles of similar bromophenols (Kanamori et al., 2002).

Antimicrobial and Anticancer Studies

  • Bromophenols isolated from marine algae, similar in structure to (2-Bromo-5-ethoxyphenyl)methanamine, have shown significant antibacterial activities, suggesting potential for developing new antimicrobial agents (Xu et al., 2003).
  • Schiff base rare earth metal complexes, containing a structure related to (2-Bromo-5-ethoxyphenyl)methanamine, have been synthesized and evaluated for their antimicrobial and anticancer activities, indicating their potential use in medical treatments (Preethi et al., 2021).

Organic Synthesis and Material Science

  • A facile synthesis method has been developed for enantiomerically pure diarylethanes, related to (2-Bromo-5-ethoxyphenyl)methanamine. This synthesis is characterized by its affordability and scalability, useful in the production of complex organic molecules (Zhang et al., 2014).
  • The incorporation of π-conjugated polymers into silica has been explored, using compounds related to (2-Bromo-5-ethoxyphenyl)methanamine. This research indicates potential applications in the development of new materials with specific optical or electronic properties (Kubo et al., 2005).

Safety And Hazards

The safety information for “(2-Bromo-5-ethoxyphenyl)methanamine” indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

(2-bromo-5-ethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQXZOFNDJSXDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-5-ethoxyphenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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